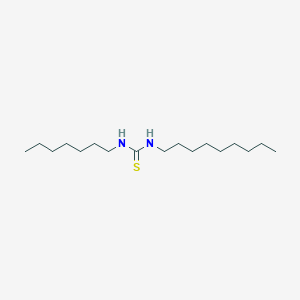
N-Heptyl-N'-nonylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Heptyl-N’-nonylthiourea is a chemical compound with the molecular formula C₁₇H₃₆N₂S It is a thiourea derivative, characterized by the presence of heptyl and nonyl groups attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Heptyl-N’-nonylthiourea can be synthesized through the reaction of heptylamine and nonylamine with thiourea. The typical procedure involves mixing equimolar amounts of heptylamine and nonylamine with thiourea in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis of N-Heptyl-N’-nonylthiourea can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Heptyl-N’-nonylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-Heptyl-N’-nonylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Heptyl-N’-nonylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The heptyl and nonyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-Heptyl-N’-octylthiourea
- N-Heptyl-N’-decylthiourea
- N-Heptyl-N’-dodecylthiourea
Uniqueness
N-Heptyl-N’-nonylthiourea is unique due to its specific combination of heptyl and nonyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications.
Properties
CAS No. |
62552-27-6 |
|---|---|
Molecular Formula |
C17H36N2S |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-heptyl-3-nonylthiourea |
InChI |
InChI=1S/C17H36N2S/c1-3-5-7-9-10-12-14-16-19-17(20)18-15-13-11-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) |
InChI Key |
HNFKQIZLWKUZKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















